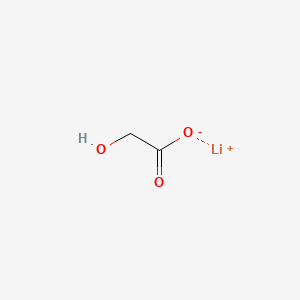
(5-(Aminomethyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Aminomethyl)pyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a hydroxymethyl group on the pyrrolidine ring provides unique chemical properties that can be exploited in various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino alcohol, the pyrrolidine ring can be formed through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available starting materials and efficient catalytic processes to minimize costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
化学反応の分析
Types of Reactions
(5-(Aminomethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
科学的研究の応用
Chemistry
In chemistry, (5-(Aminomethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrrolidine ring have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of (5-(Aminomethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pyrrolidine ring’s unique three-dimensional structure allows for specific binding to target sites, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A similar compound with a ketone group instead of the hydroxymethyl group.
Pyrrolidine-2,5-dione: Contains two carbonyl groups, providing different reactivity and biological activity.
Uniqueness
(5-(Aminomethyl)pyrrolidin-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
[5-(aminomethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-9)8-5/h5-6,8-9H,1-4,7H2 |
InChIキー |
PIBQXZJYPAMRBM-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12100234.png)




![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)

![methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)

![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)



